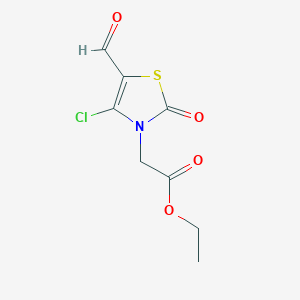

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester, also known as chloroformylthiazole ethyl ester, is a chemical compound used in a variety of scientific applications. This compound is a colorless or slightly yellowish liquid with a molecular weight of 213.64 g/mol and a melting point of -20°C. Chloroformylthiazole ethyl ester has been used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester is an important intermediate for synthesizing biologically active compounds, such as thiazole carboxylic acids. Studies have demonstrated its utility in synthesizing various derivatives through nucleophilic substitution and chlorination reactions, highlighting its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological Activity

Derivatives synthesized from this compound have been shown to possess antimicrobial activities. For example, the synthesis and evaluation of triazole derivatives containing this moiety have shown antimicrobial activity against several microorganisms, indicating its potential in developing new antimicrobial agents (N. Demirbas et al., 2004).

Antiamoebic Activity and Cytotoxicity

The compound's derivatives, particularly those incorporating alkyl chains, demonstrated good in vitro antiamoebic activity against Acanthamoeba polyphaga. Such findings suggest the potential of these derivatives as safe and effective amoebicidal agents, offering a promising avenue for the development of new treatments for amoebic infections (A. Shirai et al., 2013).

Coordination Chemistry

The compound forms the basis for synthesizing coordination complexes with metals such as nickel, copper, and zinc. These complexes have been characterized and analyzed for their structure, showcasing the compound's role in developing coordination compounds with potential applications in materials science and catalysis (W. M. Singh & J. Baruah, 2008).

Fluorescence and Sensing Applications

Substituted derivatives of this compound have been studied for their absorption, fluorescence, and excitation spectra, exhibiting high luminescence and potential as laser dyes and metal sensors. This highlights the compound’s utility in creating fluorescent markers and sensors for various applications (U. Grummt et al., 2007).

properties

IUPAC Name |

ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-14-6(12)3-10-7(9)5(4-11)15-8(10)13/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLZDQLBVPTHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]tetraazolo[1,5-c]phthalazin-14-one](/img/structure/B383436.png)

![[4-[(E)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-ethoxyphenyl] acetate](/img/structure/B383438.png)

![methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383439.png)

![ethyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383440.png)

![ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383442.png)

![allyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383444.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B383447.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B383448.png)

![ethyl 4-[2-(2-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]benzoate](/img/structure/B383451.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383452.png)

![2-(4-benzyl-1-piperazinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383453.png)

![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383454.png)

![[2-[(5Z)-6-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B383457.png)